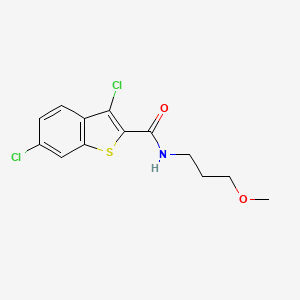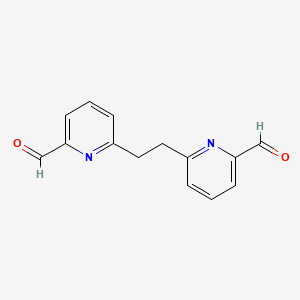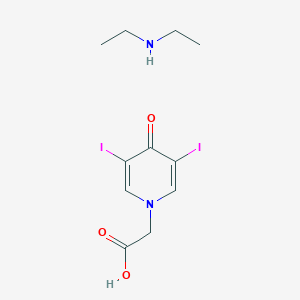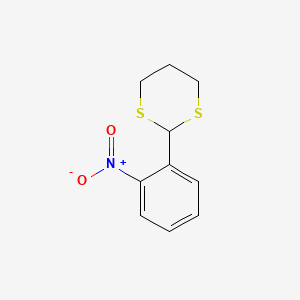
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the benzothiophene ring, a methoxypropyl group attached to the nitrogen atom, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated benzene derivative.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent, such as 3-methoxypropyl bromide, in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(2-methoxyethyl)-N-(3-methoxypropyl)pyridazin-4-amine
- 3,6-dichloro-N-(2-hydroxy-3-methoxypropyl)-1,2,4-triazin-5-amine
Uniqueness
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13Cl2NO2S |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H13Cl2NO2S/c1-18-6-2-5-16-13(17)12-11(15)9-4-3-8(14)7-10(9)19-12/h3-4,7H,2,5-6H2,1H3,(H,16,17) |
InChI Key |
FXUYJDFQQWTGLF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)


![(5E)-2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969446.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969450.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)
